1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile - 2034416-79-8

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile

Catalog Number: EVT-3041469
CAS Number: 2034416-79-8
Molecular Formula: C12H16N4
Molecular Weight: 216.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

    Compound Description: This compound serves as a versatile building block for constructing diverse heterocyclic systems possessing a pyrimidine nucleus []. It acts as an electron-deficient substrate and readily reacts with various 1,3-binucleophilic reagents to yield diverse heterocyclic compounds with potential antimicrobial activities.

2-[(1-Chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

    Compound Description: This β-chloroenaldehyde derivative, synthesized from 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, exhibits diverse reactivity with various nucleophiles []. It serves as a key intermediate for constructing a range of heterocyclic compounds, including pyrazoles, pyrimidines, pyridopyrimidines, and diazepines, by reacting with suitable bifunctional nucleophiles. These resulting compounds demonstrate a spectrum of biological activities.

(E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile

    Compound Description: These two compounds are structurally similar pyrimidine derivatives that differ only in the aromatic ring (phenyl vs. pyridyl) attached to the ethylideneamino group at the 1-position of the pyrimidine ring []. They exhibit distinct crystal packing patterns due to the different orientations of their aromatic substituents.

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives

    Compound Description: This series of eight imidazol-pyrazole hybrid compounds was synthesized through a base-catalyzed multi-component reaction []. These compounds exhibited promising in vitro biological activity, particularly against EGFR, A549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), and FabH (β-ketoacyl-acyl carrier protein synthase) in E. coli.

2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile and 1-methyl-6-oxo-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives

    Compound Description: These compounds, derived from ethylcyanoacetate and thiourea, are pyrimidine derivatives substituted at the 2-position with either a substituted azetidine or thiazolidine ring []. Molecular docking studies suggested their potential affinity for CDK4, a protein involved in cell cycle regulation.

    Compound Description: This N-heterocyclic ligand and its corresponding 3d-metal complexes exhibited notable antimicrobial, antimycobacterial, and cytotoxic activities []. The study highlights the potential of incorporating metal ions into organic scaffolds for enhancing biological activity.

    Compound Description: These two groups of compounds, featuring a thiophene core linked to various heterocyclic moieties, were synthesized and characterized for their biological activity []. The study focused on evaluating their potential as therapeutic agents.

(E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile

    Compound Description: This pyrimidine derivative, containing a thiophene ring linked via a methylidene bridge, exhibits a specific crystal structure stabilized by hydrogen bonding interactions [].

2,4-Diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives

    Compound Description: These compounds, incorporating a pyrimidine ring with amino and benzamide substituents, showed potent to moderate anticancer activity against various human cancer cell lines [].

((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)

    Compound Description: This piperidine derivative has been computationally evaluated for its electronic properties and potential reactivity using DFT methods [].

2-Amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives

    Compound Description: These quinoline derivatives, synthesized from substituted anilines and cyclohexanediones, displayed notable antibacterial and antifungal activities [].

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

    Compound Description: This compound features a pyrazole ring substituted with a piperidine ring at the 5-position and a nitrile group at the 4-position []. Its crystal structure reveals a chair conformation for the piperidine ring and intermolecular hydrogen bonding interactions.

    Compound Description: This study investigates a series of compounds with adamantyl and piperidine moieties exhibiting potent antimicrobial and antiproliferative activities [].

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

    Compound Description: This compound, featuring a pyrrole core with various substituents, was successfully synthesized and characterized using spectroscopic techniques [].

6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile

    Compound Description: This bipyridine derivative, synthesized from 3-acetylpyridine and 2-cyanoethanethioamide, serves as a key intermediate for preparing various thieno[2,3-b]pyridines [].

Derivatives of 5-phenyl-3-(piperidine-4-yl)-1,3,4-oxadiazole- -2(3h)-one

    Compound Description: This series of compounds, characterized by a central oxadiazole ring linked to a piperidine ring, is reported to exhibit potential in treating disorders related to 5-HT4 and/or H3 receptors [].

    Compound Description: This study explores the antitumor activity of novel 2-(benzimidazol-2-yl)quinoxalines, particularly those bearing morpholine, piperidine, and N-substituted piperazine substituents []. These compounds showed potent activity against various cancer cell lines with low cytotoxicity towards normal human cells.

Derivatives of 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

    Compound Description: This research utilizes a pyridine-3-carbonitrile derivative as a synthon for preparing a series of novel heterocyclic compounds, including hydrazones, an oxime, and substituted pyridines [].

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]-pyridine-2-carbonitrile

    Compound Description: This compound and its various crystalline forms, including a hydrate, have been characterized []. The study highlights the importance of polymorphism in drug development.

3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione

    Compound Description: Also known as lenalidomide, this compound is a chemotherapy agent primarily used in treating multiple myeloma [].

    Compound Description: This compound serves as a key intermediate in synthesizing novel antiarteriosclerotic agents []. A safe and scalable process for its preparation on a pilot plant scale has been developed.

3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile

    Compound Description: This compound, containing a biphenyl core with furan and nitrile substituents, has been synthesized and characterized using X-ray crystallography [].

3-(5-Amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

    Compound Description: This compound, characterized by a quinazolinone core linked to a piperidine ring, has been investigated for its solid-state properties and potential use in pharmaceutical compositions []. The study identifies different polymorphic forms and assesses their stability under various conditions.

1-(4P-TOLUIdino)-6-(NAPHTHYLAMINO)-1,3,5-TRIAZINE-2-YL-3-METHYL-2,6-DIPHENYLPIPERIDINE-4-ONE

    Compound Description: This compound features a triazine ring linked to a piperidine ring and various aryl substituents [].

1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-Purin-6-yl)-4-(Ethylamino)Piperidine-4-Carboxamide (CP-945,598)

    Compound Description: This compound is a selective cannabinoid receptor antagonist. Its excretion, metabolism, and pharmacokinetic properties have been extensively studied in healthy human volunteers [].

3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one

    Compound Description: This compound, also known as paliperidone or 9-hydroxyrisperidone, is a heterocyclic compound known for its diverse pharmacological properties [].

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

    Compound Description: This orally active calcitonin gene-related peptide (CGRP) receptor antagonist is a potential therapeutic for treating migraines [].

(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711)

    Compound Description: This potent, orally bioavailable CGRP receptor antagonist shows promise for treating migraines and is currently in phase II clinical trials [].

    Compound Description: This pyridazine derivative, containing a piperidine ring, serves as a versatile intermediate for synthesizing various pyrido[3,4-d]pyridazine derivatives [].

3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones

    Compound Description: These quinoline-pyrimidine hybrid compounds were synthesized and evaluated for their anticancer activity against HepG2 and KB cancer cell lines []. The study highlights the potential of such hybrid molecules as promising anticancer agents.

    Compound Description: These modified bile acid derivatives, incorporating piperidine, morpholine, and piperazine moieties, have been synthesized and evaluated for their potential cancerostatic and antimicrobial activities [].

7-[3-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidine-1-yl]propoxy]-chromen-4-one derivatives

    Compound Description: This series of compounds, characterized by a chromenone core linked to a piperidine ring, is reported to exhibit inhibitory activity against D2, 5-HT2a, and H1 receptors, suggesting their potential for treating psychosis and schizophrenia [].

3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-4-one (Risperidone)

    Compound Description: This compound, known as risperidone, is a potent neuroleptic agent used to treat schizophrenia and bipolar disorder []. The provided paper details an efficient and scalable method for its synthesis.

5-amino-4-(4-methoxyphenyl)-2-phenyl-7-piperidino-1,6-naphthyridine-8-carbonitrile

    Compound Description: This compound, characterized by a naphthyridine core linked to a piperidine ring, has been structurally analyzed using X-ray crystallography, revealing intramolecular and intermolecular interactions involving the piperidine moiety [].

    Compound Description: This compound is a chemotherapy agent, primarily used for treating multiple myeloma, whose conformational analysis has been explored [].

Properties

CAS Number

2034416-79-8

Product Name

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile

IUPAC Name

1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile

Molecular Formula

C12H16N4

Molecular Weight

216.288

InChI

InChI=1S/C12H16N4/c1-2-11-7-12(15-9-14-11)16-5-3-10(8-13)4-6-16/h7,9-10H,2-6H2,1H3

InChI Key

PAXMAOONTZXTBV-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.